2-Ethyl-N-(trifluoroacetyl)-L-leucine
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Overview
Description
2-Ethyl-N-(trifluoroacetyl)-L-leucine is an organic compound that features a trifluoromethyl group, which is known for its unique properties in medicinal chemistry and material science. The presence of the trifluoromethyl group often imparts enhanced metabolic stability, lipophilicity, and bioavailability to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-(trifluoroacetyl)-L-leucine typically involves the acylation of L-leucine with trifluoroacetic anhydride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-(trifluoroacetyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
2-Ethyl-N-(trifluoroacetyl)-L-leucine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-(trifluoroacetyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-N-(trifluoroacetyl)-L-alanine
- 2-Ethyl-N-(trifluoroacetyl)-L-valine
- 2-Ethyl-N-(trifluoroacetyl)-L-isoleucine
Uniqueness
2-Ethyl-N-(trifluoroacetyl)-L-leucine stands out due to its specific structural features and the presence of the trifluoromethyl group, which imparts unique physicochemical properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specific biological activities .
Properties
CAS No. |
500905-36-2 |
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Molecular Formula |
C10H16F3NO3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
(2S)-2-ethyl-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C10H16F3NO3/c1-4-9(8(16)17,5-6(2)3)14-7(15)10(11,12)13/h6H,4-5H2,1-3H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
QJJLFUBLVHSNIM-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@](CC(C)C)(C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
CCC(CC(C)C)(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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